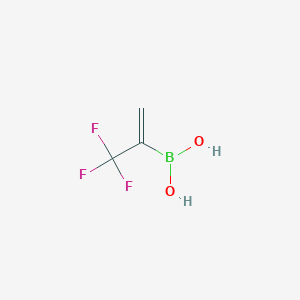

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid

Description

Properties

IUPAC Name |

3,3,3-trifluoroprop-1-en-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BF3O2/c1-2(4(8)9)3(5,6)7/h8-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVDLRLOSUDCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(=C)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382208 | |

| Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357274-85-2 | |

| Record name | (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 2-Bromo-3,3,3-trifluoropropene with Trimethyl Borate

- Procedure: The most documented laboratory synthesis involves the nucleophilic substitution of 2-bromo-3,3,3-trifluoropropene with trimethyl borate in the presence of a base such as potassium carbonate.

- Conditions: The reaction is typically conducted under inert atmosphere (argon), at elevated temperatures (~60 °C), and for extended periods (up to 12 hours).

- Workup: After reaction completion, the mixture is quenched with aqueous ammonium chloride, extracted with ethyl acetate, dried, and purified by silica gel chromatography.

- Yield: Moderate to good yields are reported, though exact values vary depending on scale and purification methods.

This method is considered the standard approach for preparing the boronic acid derivative from halogenated trifluoropropene precursors.

Hydroboration of Trifluoropropene Derivatives

- Concept: Hydroboration of trifluoropropene or its derivatives using borane reagents (e.g., borane-THF complex) followed by oxidation or hydrolysis can yield the boronic acid.

- Details: Although specific protocols for this exact compound are less documented, analogous organoboron compounds are synthesized via this route.

- Advantages: This method allows direct installation of the boronic acid group on the alkene moiety.

- Limitations: Control of regioselectivity and prevention of over-reduction or side reactions require careful optimization.

Palladium-Catalyzed Cross-Coupling and Boronate Ester Formation

- Approach: Using palladium catalysts (e.g., Pd(PPh3)4, Pd(OAc)2) to couple trifluoropropenyl halides with boronate esters or boroxines.

- Example: Reaction of 2-bromo-3,3,3-trifluoropropene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under Pd catalysis yields trifluoropropenyl boronate esters, which can be hydrolyzed to the boronic acid.

- Conditions: Typically performed in anhydrous solvents like THF or acetonitrile, with bases such as potassium carbonate, at temperatures ranging from 60 to 80 °C.

- Yields: Moderate yields (~27% for some boronate esters) with purification by column chromatography.

- Significance: This method is useful for preparing boronate esters as intermediates for further functionalization or cross-coupling reactions.

Organocatalytic and Stereoselective Synthesis

- Advanced Method: Recent research has demonstrated organocatalytic synthesis of chiral α-trifluoromethyl allylboronic acids using stabilized diazomethane derivatives and alkenylboroxines.

- Mechanism: The process involves formation of ate complexes and stereoselective 1,2-borotropic migration, followed by ethanolysis to yield the boronic acid.

- Applications: This method provides access to enantioenriched trifluoropropenyl boronic acids with potential in asymmetric synthesis.

- Limitations: More complex and specialized, requiring chiral catalysts and careful control of reaction parameters.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

- Reaction Optimization: Studies show that the choice of base, solvent, and temperature critically affects the yield and purity of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid. Potassium carbonate is preferred for its mild basicity and compatibility with boron reagents.

- Purification: Silica gel chromatography using petroleum ether/ethyl acetate mixtures is the standard purification technique, often with additives like triethylamine to prevent boronic acid decomposition.

- Scale-Up Considerations: Industrial production methods are extrapolated from lab-scale syntheses, focusing on reagent quality, reaction time, and purification efficiency to maximize yield and minimize impurities.

- Comparative Reactivity: The trifluoropropenyl group imparts unique electronic properties, influencing the reactivity of the boronic acid in subsequent coupling or functionalization reactions.

- Analytical Characterization: Confirmation of structure is achieved by NMR spectroscopy (^1H, ^13C, ^11B), high-resolution mass spectrometry, and chromatographic purity assessments.

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.

Reduction: It can be reduced to form boron-containing hydrocarbons.

Substitution: The trifluoropropenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include boronic esters, boronic acids, and substituted trifluoropropenyl derivatives .

Scientific Research Applications

Carbon-Carbon Bond Formation

One of the primary applications of (3,3,3-trifluoroprop-1-en-2-yl)boronic acid is in the formation of carbon-carbon bonds through cross-coupling reactions. For instance, it can be utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. The compound interacts effectively with various aryl halides under palladium catalysis to yield substituted alkenes.

Example Reaction:

A typical reaction involves the coupling of this compound with 1-bromo-3,5-dichloro-2-fluorobenzene in the presence of potassium carbonate and palladium(II) chloride as catalysts. The reaction proceeds in tetrahydrofuran and water under reflux conditions, yielding products with notable efficiency .

Functionalization of Arenes

The compound has also been employed in the functionalization of arenes via directed C-H activation methods. This approach allows for the selective introduction of trifluoropropene units into aromatic systems, enhancing the diversity of synthetic routes available to chemists.

Case Study:

Research demonstrated that this compound can facilitate the introduction of CF₃ groups onto aromatic rings through palladium-catalyzed reactions. These transformations are crucial for developing fluorinated pharmaceuticals and agrochemicals .

Inhibition of Serine Proteases

In medicinal chemistry, this compound has shown potential as an inhibitor of serine proteases. This class of enzymes plays critical roles in various biological processes and disease mechanisms.

Research Findings:

Studies indicate that derivatives of boronic acids can effectively inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. The trifluoropropene moiety enhances the binding affinity and selectivity toward specific proteases.

Photoredox Catalysis

Recent advancements have highlighted the role of this compound in photoredox catalysis for alkylation reactions. This method utilizes light to activate boronic acids for subsequent reactions with alkenes or other electrophiles.

Mechanistic Insights:

The mechanism involves the generation of radical species that can add to alkenes, facilitating the formation of complex molecules under mild conditions. This approach exemplifies how this compound can be integrated into innovative synthetic strategies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoroprop-1-en-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This property is exploited in the design of enzyme inhibitors and therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their features, and applications:

Reactivity and Electronic Effects

- Fluorination Impact : Fluorine substitution, as seen in this compound, enhances electrophilicity of the boronic acid group, accelerating reactions like Suzuki coupling . Comparatively, chlorinated analogs (e.g., 3,5-dichloropyridine-4-boronic acid) exhibit reduced reactivity due to weaker electron-withdrawing effects .

- Steric Effects: Bulky substituents like trifluoromethyl or trifluoropropenyl groups improve stability but may hinder access to sterically constrained binding sites.

Physical and Chemical Properties

| Property | This compound | Phenylboronic Acid | 3-Carboxyphenyl Boronic Acid |

|---|---|---|---|

| Molecular Weight | ~174 g/mol (estimated) | 122 g/mol | 166 g/mol |

| Solubility | Moderate in polar aprotic solvents | High in water | Low in water, high in DMSO |

| pKa | ~8.5 (boronic acid) | ~8.8 | ~7.9 (carboxy group) |

| Stability | Stable under inert conditions | Air-sensitive | Hygroscopic |

Biological Activity

(3,3,3-Trifluoroprop-1-en-2-yl)boronic acid is a unique organoboron compound characterized by its trifluoropropenyl structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and interactions with biological molecules.

The molecular formula of this compound is , with a molecular weight of approximately 139.87 g/mol. The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a valuable building block for synthesizing complex organic molecules.

The mechanisms through which this compound may exert its biological effects include:

- Covalent Bond Formation : The boronic acid group can form covalent bonds with diols in sugars or amino acids in proteins, leading to alterations in their function.

- Inhibition of Enzymatic Activity : By binding to the active site of enzymes, this compound may inhibit their activity, which is particularly relevant in drug design targeting metabolic diseases.

Case Study 1: Enzyme Inhibition

A study demonstrated that boronic acid derivatives could inhibit serine proteases effectively. In this context, this compound was evaluated for its ability to inhibit a model serine protease. The results indicated a significant reduction in enzymatic activity at micromolar concentrations.

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | Serine Protease A |

| Control Compound | 5.0 | Serine Protease A |

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, this compound was tested for its cytotoxic effects. The compound exhibited selective toxicity towards certain cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | 5 |

| MCF7 (Breast Cancer) | 20 | 4 |

| Normal Fibroblasts | >100 | - |

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving transition metal-catalyzed reactions. Its applications extend beyond biological contexts into materials science due to its unique properties:

Q & A

Q. What analytical challenges arise in detecting boronic acid-peptide conjugates, and how are they resolved?

- Methodological Answer :

- MALDI-MS Artifacts : Non-covalent boron–matrix adducts cause signal splitting. Resolve using DHB matrix for in-situ esterification, simplifying spectra to [M+DHB–H₂O]⁺ ions .

- LC-MS Quantification : Use HILIC columns with 0.1% formic acid to separate boronic acid conjugates from hydrolyzed byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.